6-METHOXY-2,2-DIMETHYL-2H-CHROMENE

Beschreibung

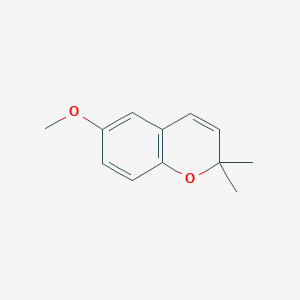

Structure

2D Structure

Eigenschaften

CAS-Nummer |

22927-97-5 |

|---|---|

Molekularformel |

C12H14O2 |

Molekulargewicht |

190.24 g/mol |

IUPAC-Name |

6-methoxy-2,2-dimethylchromene |

InChI |

InChI=1S/C12H14O2/c1-12(2)7-6-9-8-10(13-3)4-5-11(9)14-12/h4-8H,1-3H3 |

InChI-Schlüssel |

GBNGEWROXPPBOJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(C=CC2=C(O1)C=CC(=C2)OC)C |

Herkunft des Produkts |

United States |

Natural Occurrence and Biosynthetic Pathways of Chromenes

Isolation of 6-METHOXY-2,2-DIMETHYL-2H-CHROMENE from Biological Sources

The quest to identify and isolate chromene derivatives from natural sources has led researchers to investigate a variety of plant and microbial species. While the specific compound this compound is a known chemical entity, its isolation is often documented as part of a broader family of related chromene structures.

Plant-Derived Chromenes

Plants are a rich source of chromene compounds, with numerous derivatives having been isolated from various plant families. The Asteraceae and Bignoniaceae families are notable for producing a variety of these compounds.

While direct isolation of this compound from Tabebuia chrysantha is not prominently documented, the genus Tabebuia is a known source of lapachol, a naphthoquinone that can be cyclized to form benzo[h]chromene derivatives. nih.gov This indicates the presence of the necessary chemical precursors and enzymatic machinery for chromene synthesis within this plant genus.

The genus Ageratum has been a significant source for the isolation of various chromene derivatives. For instance, studies on Ageratum houstonianum have led to the isolation of compounds such as 6-acetyl-7-methoxy-2,2-dimethylchromene. researchgate.net In the related species Ageratum conyzoides, researchers have identified 6-vinyl-7-methoxy-2,2-dimethylchromene. nih.gov These findings underscore the prevalence of the 2,2-dimethyl-2H-chromene core structure within the Ageratum genus.

The following table summarizes the isolation of some representative chromene derivatives from plant sources.

| Plant Source | Isolated Chromene Derivative | Reference |

| Ageratum houstonianum | 6-acetyl-7-methoxy-2,2-dimethylchromene | researchgate.net |

| Ageratum conyzoides | 6-vinyl-7-methoxy-2,2-dimethylchromene | nih.gov |

| Brickellia cavanillesii | 6-Acetyl-5-hydroxy-2,2-dimethyl-2H-chromene | researchgate.net |

Fungal and Microbial Sources of Chromene Derivatives

Fungi, particularly endophytic fungi, are emerging as a promising source of novel and biologically active secondary metabolites, including chromene derivatives. These microorganisms live within plant tissues in a symbiotic relationship and can produce a diverse array of chemical compounds.

Research into endophytic fungi has led to the discovery of new chromene structures. For example, a new chromene derivative named alternapyran was isolated from Alternaria sp., an endophytic fungus obtained from the plant Dasymaschalon rostratum. researchgate.net The synthesis of chromenol derivatives and their subsequent evaluation for antifungal properties further highlights the role of fungi in the chromene landscape. nih.gov The investigation of chromene derivatives for their antimicrobial activity has also been a subject of study, with some synthetic derivatives showing potent antifungal effects. acs.orgscispace.comorientjchem.org

Proposed Biosynthetic Mechanisms Leading to Chromene Structures

The biosynthesis of chromenes is intricately linked to the metabolic pathways of other phenolic compounds, notably flavonoids. The formation of the characteristic chromene ring is believed to occur through a series of enzymatic reactions, including oxidative coupling and cyclization.

Oxidative Coupling and Cyclization Reactions

The biosynthesis of the 2H-chromene ring is thought to be initiated by the prenylation of a phenolic precursor. This is followed by an oxidative cyclization reaction. Oxidative cyclizations are crucial transformations in the biosynthesis of many natural products, leading to the formation of rigid and biologically active scaffolds. researchgate.net In the context of chromenes, this process involves the formation of a new intramolecular bond through redox chemistry. researchgate.net

Relationship to Flavonoids and Isoflavonoids

Flavonoids and chromenes share common biosynthetic precursors, originating from the phenylpropanoid pathway. Flavonoids are synthesized from phenylalanine and are involved in a wide range of biological functions in plants. nih.gov The structural similarities between flavonoids and chromenes suggest a close biosynthetic relationship.

It is proposed that some chromene structures may arise from the modification of flavonoid precursors. The isoflavonoids, a subclass of flavonoids, are also biosynthetically related. The intricate network of enzymatic reactions that produce the vast diversity of plant phenolics allows for the generation of the chromene scaffold from intermediates of the flavonoid pathway.

Synthetic Methodologies for 6 Methoxy 2,2 Dimethyl 2h Chromene and Its Analogs

Classical Synthesis Approaches for 2H-Chromenes

Traditional methods for the synthesis of the 2H-chromene nucleus have laid the groundwork for the development of more advanced and efficient protocols. These classical approaches often involve condensation and cyclization reactions under various catalytic conditions.

Base-Catalyzed Condensation Reactions

Base-catalyzed reactions represent a cornerstone in the synthesis of 2H-chromenes. A common strategy involves the condensation of phenols with α,β-unsaturated aldehydes or their equivalents. For instance, the reaction of a substituted phenol (B47542) with 3-methyl-2-butenal (B57294) in the presence of a base can yield 2,2-dimethyl-2H-chromenes. oup.com The choice of base is crucial and can influence the reaction rate and yield. Common bases employed include potassium carbonate (K2CO3) and tertiary amines like triethylamine (B128534) (Et3N) and 1,4-diazabicyclo[2.2.2]octane (DABCO). beilstein-journals.orgnih.gov For example, the K2CO3-mediated tandem reaction of salicylaldehyde (B1680747) derivatives with α,β-unsaturated esters has been reported to produce 2,2-dimethylchromenes in moderate yields. beilstein-journals.orgnih.gov Similarly, Et3N has been used to mediate the reaction of salicylaldehyde with nitropropene to afford 2,3-disubstituted chromenes, albeit in low yields. beilstein-journals.orgnih.gov The Baylis-Hillman reaction, often catalyzed by DABCO, provides another route to 3-substituted chromenes from salicylaldehyde and α,β-unsaturated compounds. beilstein-journals.orgnih.gov

Acid-Catalyzed Cyclization Reactions

Acid-catalyzed cyclization reactions offer an alternative and effective pathway to the 2H-chromene skeleton. Brønsted acids, such as p-toluenesulfonic acid (p-TsOH), and Lewis acids, like ytterbium triflate (Yb(OTf)3) and aluminum chloride (AlCl3), have been successfully employed. researchgate.netmsu.edu A notable example is the Brønsted acid-catalyzed oxo-cyclization of propargyl alcohols with azlactones, which yields C2-azlactonized 2H-chromenes with high diastereoselectivity. researchgate.netacs.org This method demonstrates good compatibility with various substituents on the substrates. researchgate.netacs.org Another approach involves the reaction of o-hydroxybenzyl alcohols with alkynyl thioethers under Brønsted acid catalysis, leading to polysubstituted 2H-chromenes through a formal [4+2] annulation. acs.org Lewis acid catalysis is exemplified by the ytterbium-catalyzed two-step synthesis of 2,2-dimethyl-2H-chromenes from salicylaldehydes and 2-methylpropene, although this method may not be suitable for salicylaldehydes bearing methoxy (B1213986) groups ortho or para to the aldehyde. msu.edu

Tandem Reactions of Salicylic (B10762653) Aldehydes or Imines with α,β-Unsaturated Compounds

Tandem or domino reactions, where multiple bond-forming events occur in a single synthetic operation, provide an efficient and atom-economical approach to complex molecules like 2H-chromenes. The reactions of salicylic aldehydes or their corresponding imines with α,β-unsaturated compounds have been systematically studied to afford a variety of chromene and related heterocyclic structures. rsc.orgpsu.educapes.gov.br These reactions can be initiated by various catalysts and proceed through different mechanistic pathways. For instance, an iminium-activated α,β-unsaturated aldehyde can undergo an intermolecular oxa-Michael addition with a salicylic aldehyde, followed by an intramolecular aldol (B89426) reaction and dehydration to yield a chiral chromene. psu.edu The use of different catalysts, such as K2CO3, can lead to different types of chromene products. psu.edu These tandem strategies offer a versatile and powerful tool for the construction of the chromene framework. rsc.orgpsu.educapes.gov.br

Modern and Green Synthesis Techniques

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. This has led to the exploration of modern techniques such as microwave-assisted synthesis and catalyst-free/solvent-free conditions for the preparation of 2H-chromenes.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. oup.comnih.govnih.govresearchgate.netjmest.orgnih.govresearchgate.netresearchgate.netscispace.com The synthesis of 6-methoxy-2,2-dimethyl-2H-chromene and its analogs has benefited significantly from this technology. A simple and facile method for the synthesis of 2,2-dimethyl-2H-chromenes involves the base-catalyzed condensation of phenols with 3-methyl-2-butenal under microwave irradiation. oup.com Multicomponent reactions (MCRs) under microwave assistance have also been developed for the efficient synthesis of novel 2H-chromene derivatives. nih.govnih.gov For example, a one-pot, three-component reaction of aromatic aldehydes, malononitrile, and a naphthol derivative can be carried out under microwave irradiation to produce 2-amino-4H-chromene derivatives. ajgreenchem.com This approach offers advantages such as mild reaction conditions and short reaction times. ajgreenchem.com The synthesis of 6-methoxy-4H-benzo[h]chromene derivatives has also been achieved efficiently using microwave-assisted methods. researchgate.netscispace.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 2H-Chromene Derivatives

| Reaction Type | Conventional Method | Microwave-Assisted Method | Reference(s) |

| Condensation of 6-hydroxy-4-methyl-2H-chromen-2-one with selenium dioxide | Reflux in DMF with glacial AcOH | 120 °C in DMF with glacial AcOH, 8-10 min | nih.gov |

| Synthesis of spiro[cycloalkane-1,1'-pyrano[3,2-f]chromene]-2'-carbonitriles | Reflux in DMF with AcOH, 4-6 h | 120 °C in DMF with AcOH, 8-10 min | nih.gov |

| Synthesis of a thieno[3,4-d]pyrimidin-4(3H)-one derivative | Reflux in DMF with AcOH, 4-7 h | 120 °C in DMF with AcOH, 8-10 min | nih.govresearchgate.net |

| Condensation of amines with 6-butoxy-2-oxo-2H-chromene-4-carbaldehyde | Not specified | 100 °C, 3-5 min, 120W | jmest.org |

| Synthesis of 4H-benzo[h]chromenes from 4-methoxy-1-naphthol | Prolonged reaction time | 140 °C, 2 min, 400W | scispace.com |

Catalyst-Free and Solvent-Free Conditions

The development of catalyst-free and solvent-free synthetic protocols is a major goal in green chemistry, as it minimizes waste and reduces the environmental impact of chemical processes. Several such methods have been reported for the synthesis of 2H-chromenes. For instance, a cascade oxa-Michael-Henry reaction of salicylaldehyde derivatives with β-nitrostyrenes can be catalyzed by potassium carbonate under solvent-free ball milling conditions to provide 3-nitro-2H-chromenes in good yields. organic-chemistry.org An even greener approach involves the visible light-induced, catalyst-free synthesis of chromene derivatives using a water-ethanol mixture as the solvent. rsc.org This method is highly selective and proceeds in good to excellent yields. rsc.org Furthermore, the synthesis of diversely substituted 6H-benzo[c]chromenes has been achieved via cascade reactions in aqueous media under microwave irradiation without the need for a catalyst. rsc.orgdocumentsdelivered.com These examples highlight the potential for developing highly efficient and environmentally benign syntheses of chromene derivatives.

Transition Metal-Catalyzed Reactions (e.g., Palladium, Rhodium)

Transition metals, particularly palladium and rhodium, have proven to be versatile catalysts in the synthesis of 2H-chromenes, offering efficient and selective transformations. mdpi.com These methods often involve the formation of the pyran ring on a pre-existing phenolic substrate. nih.gov

A notable method for the synthesis of 2,2-dimethyl-2H-chromenes involves the intramolecular oxidative cyclization of 2-isoprenyl phenols, catalyzed by palladium(II) salts. tandfonline.com This approach has been successfully employed to synthesize bioactive compounds like Precocene I (7-methoxy-2,2-dimethyl-2H-chromene) and Precocene II (6,7-dimethoxy-2,2-dimethyl-2H-chromene). tandfonline.comchemsynthesis.com The reaction typically utilizes a catalytic amount of palladium(II) chloride with cupric chloride as a co-catalyst, proceeding under an oxygen atmosphere to afford the chromene as the major product. tandfonline.com This method is advantageous due to shorter reaction times compared to other procedures. tandfonline.com

The general scheme for this palladium-catalyzed intramolecular oxidative cyclization is as follows:

A representative table of synthesized 2,2-dimethyl-2H-chromenes via this method is provided below:

| Starting Phenol | Product | Yield (%) |

|---|---|---|

| 4-Methoxyphenol (prenylated) | 7-Methoxy-2,2-dimethyl-2H-chromene (Precocene I) | - |

| 3,4-Dimethoxyphenol (prenylated) | 6,7-Dimethoxy-2,2-dimethyl-2H-chromene (Precocene II) | - |

| 4-Hydroxyphenol (prenylated) | 6-Hydroxy-2,2-dimethyl-2H-chromene | - |

Data sourced from Iyer and Trivedi, 1990. tandfonline.com Note: Specific yield percentages were not provided in the reference.

Rhodium catalysts have also been employed in the synthesis of 2H-chromenes through C-H activation. thieme-connect.comacs.org For instance, a rhodium(III)-catalyzed reaction of N-phenoxyacetamides with cyclopropenes provides a mild, one-step route to 2H-chromenes. thieme-connect.com Kinetic studies suggest that C-H bond activation is the rate-determining step in this transformation. thieme-connect.com

Cascade or tandem reactions offer an efficient pathway to construct complex molecular architectures like chromenes in a single operation. Annulation of ortho-alkynyl quinone methide (o-AQM) intermediates is a versatile strategy for the rapid assembly of chromene-related systems. nih.gov For example, a palladium-catalyzed arylation has been a key step in a multi-step synthesis of pyrano[2,3-c]carbazoles. nih.gov

Another innovative cascade approach involves the reaction of an α,β-unsaturated Fischer carbene complex of chromium with a propargyl ether that has an alkenyl group on the propargylic carbon. nih.gov This process initiates with a benzannulation reaction, followed by the formation of an o-quinone methide, which then undergoes an electrocyclization to form the chromene ring system. nih.gov This method is significant as it allows for the simultaneous formation of both rings of the chromene structure. nih.gov

Rhodium catalysis has also been utilized in cascade reactions, such as the conjugate addition/hetero Thorpe-Ziegler reaction to produce 2-amino-4H-chromenes with high enantioselectivity. rsc.org Furthermore, rhodium(III)-catalyzed redox-neutral C–H activation/[3 + 3] annulation of N-phenoxyacetamides with methyleneoxetanones provides a pathway to 2H-chromene-3-carboxylic acids. acs.org

Photoredox Catalysis and Visible-Light Promoted Methodologies

In recent years, photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis, and its application in chromene synthesis has been notable. researchgate.net These methods utilize visible light as an energy source, promoting greener chemical transformations. researchgate.net

One strategy involves a photochemical intramolecular cyclization to synthesize benzo[g]chromene derivatives. nih.govacs.org This reaction is initiated by the photoredox activity of quinones, which facilitates C-H bond oxidation near the photoexcited quinone carbonyl group. nih.govacs.org The mechanism proceeds through the formation of 1,3-dioxole (B15492876) intermediates, followed by re-cyclization. nih.govacs.org

Another approach utilizes a heterogeneous photoredox nanocatalyst, such as WO3/ZnO@NH2-EY (where EY is eosin (B541160) Y), for the synthesis of chromeno[4,3-b]chromenes. rsc.org This method involves the condensation of aromatic aldehydes, dimedone, and coumarin (B35378) under solventless conditions and exposure to a green LED. rsc.org The reaction is believed to proceed via a radical mechanism involving reactive oxygen species. rsc.org

Specific Synthesis of this compound and Precursors

Specific synthetic routes have been developed for this compound, often starting from readily available precursors like chromans and phenols.

A straightforward method for preparing 2,2-dimethyl-2H-chromenes involves the treatment of 2,2-dimethyl-4-methoxychromans with either hydrochloric acid in hot acetone (B3395972) or p-toluenesulfonic acid in boiling benzene (B151609). tandfonline.com This reaction proceeds in good yield and provides a convenient route to various substituted 2,2-dimethyl-2H-chromenes. tandfonline.com The conversion is characterized by the disappearance of the signals for the aliphatic protons and the methoxy group at the C-4 position in the 1H-NMR spectrum, and the appearance of two doublets corresponding to the newly formed double bond protons. tandfonline.com

The following table summarizes the synthesis of various 2,2-dimethyl-2H-chromenes from their corresponding 4-methoxychroman precursors:

| Starting 2,2-Dimethyl-4-methoxychroman | Product | Yield (%) |

|---|---|---|

| 4,7-Dimethoxy-2,2-dimethylchroman | 7-Methoxy-2,2-dimethyl-2H-chromene | - |

| 4,6,7-Trimethoxy-2,2-dimethylchroman | 6,7-Dimethoxy-2,2-dimethyl-2H-chromene | - |

Data sourced from Lévai and Tímár, 1990. tandfonline.com Note: Specific yield percentages were not consistently provided for all compounds.

The synthesis of this compound and its derivatives often begins with substituted phenols. For instance, the synthesis of 6-acetyl-2,2-dimethyl-8-methoxychromene has been achieved starting from 2-methoxy-4-methylphenol (B1669609) (creosol). ias.ac.in The process involves the initial formation of a coumarin, followed by a Grignard reaction to yield 8-methoxy-2,2,6-trimethylchromene. ias.ac.in Subsequent benzylic oxidation with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) leads to the corresponding formylchromene, which can be further elaborated to the target acetylchromene. ias.ac.in

Another example is the synthesis of acetovanillochromene (6-acetyl-2,2-dimethyl-8-methoxychromene) from 4-acetyl-2-methoxyphenol (acetovanillone) via an acetylenic intermediate. ias.ac.in

Mechanism of Action Studies of 6 Methoxy 2,2 Dimethyl 2h Chromene and Its Analogs

Molecular Target Identification and Interaction

The biological activity of a compound is intrinsically linked to its ability to interact with specific molecular targets within a cell. For 6-methoxy-2,2-dimethyl-2H-chromene and its analogs, research has begun to illuminate these primary interactions, particularly their binding to cellular proteins and their ability to disrupt critical transcriptional complexes.

While the broader class of chromenes has been studied for various pharmacological properties, including antioxidant and anti-inflammatory activities, the specific protein and enzyme binding partners of this compound are a subject of ongoing investigation. ontosight.ai The presence of methoxy (B1213986) and dimethyl groups on the chromene scaffold is thought to influence its interactions with biological targets. ontosight.ai The chromanone scaffold, closely related to chromene, has been shown to interact with enzymes such as α-glucosidase, suggesting a potential area of investigation for chromene derivatives. nih.gov The exploration of these interactions is key to fully elucidating the compound's mechanism of action.

A significant area of research for analogs of this compound has been their ability to inhibit the hypoxia-inducible factor-1 (HIF-1) pathway. nih.gov HIF-1 is a key transcriptional activator that plays a central role in the cellular response to low oxygen conditions (hypoxia) and is a critical factor in the progression of various diseases. Analogs of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, which feature the 2,2-dimethyl-2H-chromene motif, have been synthesized and evaluated for their ability to inhibit HIF-1 transcriptional activity. nih.gov These studies suggest that the compounds may interfere with the formation of the active HIF-1 transcriptional complex, which consists of the HIF-1α and HIF-1β subunits, along with the coactivators p300/CBP. By disrupting this complex, these chromene derivatives can inhibit the expression of HIF-1 target genes. The inhibitory activity is typically measured using reporter gene assays, such as the HRE-luciferase reporter assay, in human cancer cell lines. nih.gov

Cellular Pathway Modulation

The interaction of this compound and its analogs with molecular targets initiates a cascade of events that modulate various cellular pathways. This modulation can lead to significant changes in gene expression and signaling cascades, ultimately dictating the cellular response.

The inhibition of the HIF-1 pathway by analogs of this compound directly impacts the expression of genes regulated by this transcription factor. nih.gov These genes are involved in critical cellular processes such as angiogenesis, glucose metabolism, and cell survival. The investigation into the precise molecular mechanisms of these inhibitors includes examining their effect on HIF-1α protein levels under hypoxic conditions. nih.gov While direct studies linking this compound to the ERK-CREB signaling cascade are not extensively detailed in the provided context, the broader family of chromanones has been implicated in modulating various cellular signaling pathways. nih.gov Given the structural similarities, it is plausible that chromene derivatives could also influence such pathways, representing an important avenue for future research.

Role of Specific Structural Features in Mechanistic Pathways

The 2,2-dimethyl-2H-chromene motif is considered a "privileged structure" in the design of HIF-1 inhibitors. nih.gov This suggests that this core scaffold is essential for the observed biological activity. In the development of analogs, this chromene part is often preserved while other regions of the molecule, such as an arylsulfonamide group, are diversified to investigate structure-activity relationships (SAR). nih.gov These studies aim to understand how modifications to the chemical structure affect the compound's ability to inhibit the HIF-1 pathway. For instance, subtle variations in the amine and sulfonyl groups of the arylsulfonamide moiety can lead to significant differences in inhibitory potency. nih.gov The planarity of the chromene ring system, as observed in related coumarin (B35378) derivatives, may also play a role in its interaction with biological macromolecules. nih.gov

Below is an interactive data table summarizing the inhibitory activity of some analogs of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide on HIF-1 transcriptional activity.

| Compound | R-Group (Amine) | Ar-Group (Sulfonyl) | IC₅₀ (µM) for HIF-1 Inhibition |

| Analog 1 | Phenyl | 3,4-Dimethoxyphenyl | Data Not Available |

| Analog 2 | Methyl | 4-Methoxyphenyl | Data Not Available |

| Analog 3 | Ethyl | 2,4-Dichlorophenyl | Data Not Available |

| Analog 4 | Phenyl | 4-Nitrophenyl | Data Not Available |

| Analog 5 | Methyl | Naphthyl | Data Not Available |

| Note: Specific IC₅₀ values are dependent on the particular study and cell line used. The table illustrates the structural diversity of the analogs synthesized to probe the structure-activity relationship. |

Structure Activity Relationship Sar Studies of 6 Methoxy 2,2 Dimethyl 2h Chromene Derivatives

Impact of Substituents on the Chromene Ring on Biological Activity

The biological activity of 2,2-dimethyl-2H-chromene derivatives is profoundly influenced by the nature and position of substituents on the chromene ring.

The position of methoxy (B1213986) groups on the chromene ring is a critical determinant of biological activity. For instance, in a study of 3-styryl-2H-chromenes, the introduction of a methoxy group at the R1 position of the chromene ring was found to significantly increase cytotoxicity against normal cells while reducing tumor-specificity. researchgate.net Conversely, placing the methoxy group at the R2 position led to a significant increase in tumor-specificity. researchgate.net

In the context of anticancer activity, the placement of methoxy groups on the pendant phenyl ring of 9-hydroxy-1H-benzo[f]chromene derivatives also plays a crucial role. For example, the cytotoxic activities of derivatives with methoxy groups at the 2,4- and 3,4-positions of the aryl group were compared, showing that the substitution pattern significantly impacts the anti-proliferative effects against various cancer cell lines. mdpi.com Furthermore, a study on flavanone (B1672756) derivatives linked to a chromene moiety highlighted that a methoxy or hydroxy substituent at the C-7 position of the flavanone can enhance inhibitory effects on human colon carcinoma cells. mdpi.com

The following table summarizes the effect of methoxy group position on the biological activity of chromene derivatives based on a study of 3-styryl-2H-chromenes. researchgate.net

| Methoxy Group Position | Effect on Cytotoxicity | Effect on Tumor-Specificity |

| R1 of Chromene Ring | Increased | Decreased |

| R2 of Chromene Ring | - | Increased |

Data derived from a study on 3-styryl-2H-chromenes.

In the design of novel antifungal agents, the 2,2-dimethyl-2H-chromene skeleton was identified as a key contributor to their antifungal potency. researchgate.netnih.gov Similarly, in the development of inhibitors for the hypoxia-inducible factor-1 (HIF-1) pathway, the 2,2-dimethyl-2H-chromene motif was preserved in all synthesized analogs as a privileged structure, while other parts of the molecule were diversified to investigate structure-activity relationships. nih.gov The expansion of the chemical territory bearing a 2,2-dimethyl-2H-chromene motif has also led to the discovery of potent anoctamin1 (ANO1) inhibitors. elsevierpure.com

Besides methoxy groups, other functional groups such as halogens, hydroxyls, and carbonyls significantly impact the biological activity of chromene derivatives.

Halogens: The introduction of halogen atoms can enhance the antitumor activities of chromene derivatives. In a series of 9-hydroxy-1H-benzo[f]chromene derivatives, it was observed that grafting a lipophilic bulky electron-withdrawing substituent like a halogen was more beneficial for activity than a non-bulky electron-donating substituent like a methoxy group. mdpi.com For example, derivatives with di- and tri-halogenated phenyl groups at the 1-position showed potent cytotoxic activities. mdpi.com

Hydroxyl Groups: The presence and position of hydroxyl groups are also critical. In the aforementioned 9-hydroxy-1H-benzo[f]chromene series, the hydroxyl group at the 9-position was a key feature for cytotoxic action. mdpi.com

Carbonyl and Other Groups: The influence of various other functional groups has been explored. For instance, in the development of P2Y6 receptor antagonists, a 3-nitro-2-(trifluoromethyl)-2H-chromene scaffold was utilized, and modifications at the 6-position with alkynyl and cyano groups were investigated. nih.gov The study found that 6-ethynyl substitution enhanced the affinity of the antagonist. nih.gov

The table below illustrates the impact of different substituents on the cytotoxic activity of 9-hydroxy-1H-benzo[f]chromene derivatives against PC-3 cancer cells. mdpi.com

| Substituent on Phenyl Ring at 1-position | IC50 (μM) |

| 3,5-Br2 | 0.8 |

| 2,4-F2 | >0.8 |

| 2,4-Cl2 | >0.8 |

| 2,5-Cl2 | >0.8 |

| 3,4-Cl2 | >0.8 |

| 2,3-Cl2 | >0.8 |

| 2,4-(MeO)2 | >0.8 |

| 3,4-(MeO)2 | >0.8 |

| 3,4,5-(MeO)3 | 2.1 |

| C6F5 | >2.1 |

| 2,3,4-(MeO)3 | >2.1 |

| 2,4,5-(MeO)3 | >2.1 |

IC50 values represent the concentration required to inhibit 50% of cell growth.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to correlate the chemical structure of compounds with their biological activity. nih.gov This approach is valuable for predicting the activity of new compounds and for understanding the molecular properties that are important for a specific biological effect. nih.govmdpi.com

Several QSAR studies have been conducted on chromene and related heterocyclic derivatives to guide the design of new therapeutic agents. For instance, a QSAR analysis of 3-styryl-2H-chromenes was performed based on their cytotoxicity and anti-HIV activity. researchgate.net This study suggested that molecular shape and hydrophobicity are important factors for increasing tumor specificity. researchgate.net

In another study, QSAR models were developed for xanthone (B1684191) derivatives as anti-tuberculosis agents. nih.gov The models, which had good statistical significance (R² values between 0.726–0.869), helped in predicting the anti-tuberculosis activity and guiding the synthesis of new, more potent derivatives. nih.gov Similarly, QSAR studies on benzimidazole (B57391) derivatives have been used to develop predictive models for their anthelmintic activity. biolscigroup.us

The general process of a QSAR study involves:

Data Set Selection: A series of compounds with known biological activities is chosen.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that correlates the descriptors with the biological activity. analis.com.my

Model Validation: The predictive power of the model is assessed using internal and external validation techniques. analis.com.my

While a specific QSAR study focused solely on 6-methoxy-2,2-dimethyl-2H-chromene was not found in the search results, the principles of QSAR are broadly applicable and have been successfully used for various chromene derivatives to optimize their biological activities.

Chemical Transformations and Derivatization Strategies for 6 Methoxy 2,2 Dimethyl 2h Chromene

Functionalization of the Chromene Ring

The reactivity of the chromene ring in 6-methoxy-2,2-dimethyl-2H-chromene is significantly influenced by the interplay of the electron-donating methoxy (B1213986) group and the heterocyclic oxygen atom. These features direct the regioselectivity of various chemical transformations.

The benzene (B151609) moiety of the chromene ring is activated towards electrophilic aromatic substitution by the +R effect of the methoxy group at position 6 and the oxygen atom of the pyran ring. This makes acylation and formylation key strategies for introducing carbonyl functionalities, which can serve as handles for further derivatization.

Studies on the acylation of 2,2-dimethyl-2H-chromenes have explored various conditions to achieve regioselective substitution. For instance, acetylation has been successfully carried out using acetic anhydride (B1165640) with zinc chloride in benzene, or with acetic acid and trifluoroacetic anhydride. researchgate.net Similarly, formylation can be accomplished using the Vilsmeier-Haack reaction, which employs N-methylformanilide and phosphoryl chloride. researchgate.net

The directing effect of the substituents is crucial. In 2,2-dimethyl-2H-chromenes, position 6 is generally the most reactive. researchgate.net However, in the case of this compound, the powerful ortho-, para-directing methoxy group further activates the aromatic ring. The substitution pattern is a result of the combined directing effects of the methoxy group and the chromene oxygen. For 6-methoxy derivatives, electrophilic attack is anticipated to occur at the C5 or C7 positions, ortho and para to the methoxy group, respectively. For example, the formylation of a 5-methoxy-2,2-dimethyl-2H-chromene derivative has been shown to yield the 6-carbaldehyde product. nih.gov

Table 1: Reagents for Electrophilic Aromatic Substitution of 2,2-Dimethyl-2H-Chromenes

| Transformation | Reagent System | Typical Conditions | Ref. |

|---|---|---|---|

| Acetylation (Method A) | Acetic anhydride, Zinc chloride | Benzene, room temp. | researchgate.net |

| Acetylation (Method B) | Acetic acid, Trifluoroacetic anhydride | Room temp. | researchgate.net |

| Formylation (Method C) | N-methylformanilide, Phosphoryl chloride | 90°C | researchgate.net |

The 2H-chromene core can undergo oxidation to yield the corresponding aromatic chromenylium (B1244687) cation or, after workup, a coumarin (B35378) derivative, depending on the reaction conditions and the substitution pattern. A common method for the dehydrogenation of dihydropyran rings is the use of high-potential quinones, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.govresearchgate.net

Furthermore, oxidative cleavage of the pyran ring can occur under more stringent conditions. It has also been noted that substituents on the chromene ring can be oxidized. For instance, a formyl group introduced at the 6-position can be further oxidized to a carboxylic acid, yielding anofinic acid. researchgate.net

Modification of the Methoxy Group and Alkyl Side Chains

The methoxy and gem-dimethyl groups of this compound also present opportunities for chemical modification, allowing for fine-tuning of the molecule's properties.

Demethylation of the methoxy group is a common transformation to yield the corresponding phenol (B47542). This is typically achieved using strong Lewis acids such as boron tribromide (BBr₃) in an appropriate solvent like dichloromethane. vulcanchem.com The resulting hydroxyl group can then be used as a site for further functionalization, for example, through etherification or esterification. The demethylation of acyl-methoxy-substituted chromenes to the corresponding acylchromenols has been reported. researchgate.net

Synthesis of Fused Chromene Heterocycles

The this compound scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems. These reactions often involve the formation of new rings by leveraging the existing functionality of the chromene structure.

One approach is through intramolecular cyclization reactions. For example, functional groups introduced at the C5 or C7 positions can be induced to react with the pyran ring or other parts of the molecule to form new fused rings. Intramolecular Friedel-Crafts reactions have been used to synthesize chromene-xanthene hybrids from suitable precursors. researchgate.net

Another strategy involves the construction of a new ring onto the benzene portion of the chromene. The synthesis of 6-methoxy-2,2-dimethyl-2H-benzo[h]chromene, for example, involves the formation of an additional fused benzene ring. chemicalbook.com Palladium-catalyzed C-H activation followed by thermal cyclization represents a modern and efficient method for constructing such fused systems. researchgate.netnih.gov These advanced synthetic strategies open the door to a wide array of novel polycyclic structures with the this compound core.

Advanced Research Techniques and Methodologies in Chromene Studies

Computational Chemistry and In-silico Modeling

Computational chemistry and in-silico modeling have become indispensable tools in the study of chromene derivatives, providing deep insights into their behavior at a molecular level and guiding the synthesis of novel compounds with enhanced biological activities. researchgate.netnih.gov These methods allow researchers to predict how a molecule will behave, interact with biological targets, and what its potential pharmacological profile might be, all before it is synthesized in a lab. researchgate.netnih.gov This computational pre-screening saves significant time and resources. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as a chromene derivative) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is crucial in structure-based drug design for screening the interaction between a ligand and its target protein, predicting binding conformations, and estimating the affinity of this interaction. nih.goviau.ir For instance, molecular docking studies on various 4-aryl-4H-chromene derivatives have been performed to evaluate their potential as inhibitors for targets like CDK-2, a protein implicated in breast cancer. japsonline.com In such studies, software like AutoDock is frequently used to calculate the binding energy, which indicates the strength of the interaction; a lower binding energy generally suggests a more stable and potent protein-ligand complex. iau.irnih.gov

Following docking, Molecular Dynamics (MD) simulations are often employed to validate the stability of the predicted ligand-receptor complexes. nih.govresearchgate.net MD simulations model the movement of atoms and molecules over time, providing a view of the dynamic nature of the binding. mdpi.com For example, MD simulations have been used to confirm the stability of indole-tethered chromene derivatives bound to tubulin, a key protein in cell division and a target for anticancer drugs. nih.gov The stability is often assessed by monitoring parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over the simulation period, which can be as long as 100 nanoseconds. nih.gov

| Derivative Class | Target Protein | Docking Score (kcal/mol) | Key Interactions Noted | Reference |

| Dihydropyrano[3,2-c]chromenes | Human Colon Cancer Cells (HT29) | Not specified | Molecular interaction with binding site studied | nih.gov |

| 4H-Chromene Derivatives | Calcium Channel (CavAb) | - | Good affinity toward the active pocket | iau.ir |

| Chromene Derivatives | HIV-1 Integrase | -6.9 to -7.5 | Interactions comparable to Raltegravir | dergipark.org.tr |

| Indole-tethered Chromenes | Tubulin (6JCJ) | -6.4 | Hydrogen bonds with asn18, arg229, glu77, gln15, thr225 | nih.gov |

| 4-Aryl-4H-chromene Derivatives | CDK-2 | -8.006 to -9.180 | Favorable interactions | japsonline.com |

A primary goal of molecular docking is the prediction of binding affinity, which quantifies the strength of the interaction between a ligand and a protein. arxiv.orgarxiv.org This is often expressed as a binding energy score in units of kcal/mol. nih.gov Computational models, ranging from conventional scoring functions to advanced machine learning and deep learning algorithms, are continuously being developed to improve the accuracy of these predictions. arxiv.orgnih.govnih.gov For chromene derivatives, studies have shown a wide range of predicted binding energies depending on the specific derivative and the biological target. For example, certain chromene derivatives designed as potential agents for Parkinson's disease showed binding energies ranging from -6.7 to -10.9 kcal/mol against their target protein. nih.gov

Beyond binding affinity, in-silico methods are extensively used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds. nih.gov Predicting these pharmacological properties early in the drug discovery process is crucial for identifying candidates with good oral bioavailability and low toxicity. nih.gov Computational tools can analyze a molecule's structure to estimate properties like its ability to cross the blood-brain barrier, its solubility, and its adherence to established drug-likeness rules, such as Lipinski's rule of five. nih.govnih.gov Many studies on novel chromene derivatives report these in-silico ADMET predictions to support their potential as viable drug candidates. nih.govjapsonline.com

Spectroscopic Techniques for Structural Elucidation of Novel Derivatives (e.g., NMR, Mass Spectrometry)

The synthesis of new chromene derivatives requires unambiguous confirmation of their chemical structures. Spectroscopic techniques are the cornerstone of this structural elucidation process. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic compounds. slideshare.netresearchgate.net Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments (like COSY, HSQC, and HMBC) are routinely used. nih.govnih.govhyphadiscovery.com ¹H NMR provides information about the number and electronic environment of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton of the molecule. researchgate.netbenthamdirect.com For complex chromene derivatives, 2D NMR techniques are employed to establish the connectivity between different atoms within the molecule. nih.govhyphadiscovery.com In some cases, quantum mechanical calculations are used alongside experimental NMR to simulate chemical shifts, which aids in the definitive assignment of complex structures, especially for halogenated or stereochemically rich chromene derivatives. umn.edu

Mass Spectrometry (MS) is another vital analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a molecule's precise elemental formula, which serves as a key confirmation of its identity. nih.gov Derivatization is sometimes used in mass spectrometry to improve the chromatographic separation and ionization efficiency of the analytes. spectroscopyonline.comresearchgate.net

| Technique | Purpose | Information Obtained | Reference |

| ¹H NMR | Structure Confirmation | Number, location, and electronic environment of protons. | nih.govbenthamdirect.com |

| ¹³C NMR | Structure Confirmation | Carbon framework of the molecule. | nih.govbenthamdirect.com |

| 2D NMR (COSY, HMBC, etc.) | Detailed Structural Analysis | Connectivity between atoms (H-H, C-H). | nih.govhyphadiscovery.com |

| Mass Spectrometry (MS/HRMS) | Molecular Formula Confirmation | Precise molecular weight and elemental composition. | nih.govnih.gov |

| Fourier-Transform Infrared (FT-IR) | Functional Group Identification | Presence of key functional groups (e.g., -OH, -NH₂, C=O, -CN). | researchgate.netjapsonline.com |

Chromatographic Methods for Isolation and Purification

Following chemical synthesis or extraction from natural sources, chromene derivatives are typically present in a mixture with starting materials, byproducts, or other natural compounds. benthamdirect.comdntb.gov.ua Chromatographic techniques are essential for the isolation and purification of the target compound to a high degree of purity. moravek.com

Column chromatography is a fundamental and widely used method for purifying chromene compounds from reaction mixtures. nih.gov The choice of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (a solvent or mixture of solvents) is optimized to achieve effective separation. For monitoring the progress of the separation, Thin-Layer Chromatography (TLC) is often utilized. researchgate.netscilit.com

For more challenging separations, such as the separation of enantiomers (chiral isomers) of chromene derivatives, High-Performance Liquid Chromatography (HPLC) is employed. nih.gov HPLC uses high pressure to pass the solvent through columns containing smaller particle sizes, leading to higher resolution and faster separation times. nih.gov Specialized chiral stationary phases, such as those based on cyclodextrins, are used in HPLC to resolve enantiomers, which is critical as different enantiomers can have vastly different biological activities. nih.gov In cases where the target compounds are sensitive and prone to degradation, the entire chromatographic process, including the column and fraction collector, may be cooled to low temperatures to ensure the integrity of the isolated molecule. chromatographyonline.com

Future Research Directions and Non Clinical Applications of 6 Methoxy 2,2 Dimethyl 2h Chromene

Development of Novel Chemical Probes for Biological Systems

The inherent fluorescent properties of the chromene nucleus make 6-methoxy-2,2-dimethyl-2H-chromene and its derivatives promising candidates for the development of novel chemical probes. These probes can be designed to be sensitive to their local microenvironment, with their fluorescence characteristics changing in response to factors like polarity. This responsiveness allows for the visualization and study of cellular structures and processes.

Future research could focus on modifying the this compound structure to create probes with enhanced specificity for particular biological targets. By incorporating specific functional groups, these probes could be directed to organelles, proteins, or other biomolecules of interest, enabling real-time monitoring of their dynamics and function within living cells. The development of such targeted probes would be invaluable for advancing our understanding of complex biological systems. rsc.org

Exploration in Agrochemicals (e.g., Insect Growth Regulators)

Derivatives of this compound, such as precocenes, have demonstrated notable activity as insect growth regulators. nih.gov Precocenes interfere with the biosynthesis of juvenile hormones in insects, which are crucial for their development, metamorphosis, and reproduction. This disruption can lead to premature metamorphosis or sterilization, offering a targeted approach to pest control.

Further investigation into the structure-activity relationships of this compound analogs could lead to the development of more potent and selective insect growth regulators. Research in this area would involve synthesizing and screening a variety of derivatives to identify compounds with optimal efficacy against specific pest species while minimizing impact on non-target organisms and the environment. The potential for creating novel, environmentally-benign insecticides from this chemical class is a significant area for future agrochemical research. thegoodscentscompany.com

Sustainable Synthesis Approaches and Process Optimization

The growing emphasis on green chemistry is driving the development of more sustainable and environmentally friendly methods for synthesizing chemical compounds. researchgate.net For this compound, future research will likely focus on optimizing existing synthetic routes and exploring new, greener alternatives. msu.edu This includes the use of less hazardous reagents and solvents, milder reaction conditions, and catalytic methods to improve efficiency and reduce waste. researchgate.net

Microwave-assisted synthesis, for example, has been shown to be a convenient and efficient method for preparing chromene derivatives, often leading to higher yields and shorter reaction times. researchgate.net Further exploration of such technologies, along with the use of biocatalysts or metal-free catalytic systems, could significantly improve the sustainability of this compound production. msu.edu Process optimization will be crucial for making its synthesis more economically viable and environmentally responsible on a larger scale.

Design of Libraries of Chromene Analogs for High-Throughput Screening

The versatility of the chromene scaffold makes it an excellent candidate for the creation of compound libraries for high-throughput screening (HTS). nih.gov HTS allows for the rapid testing of thousands of compounds against a multitude of biological targets to identify new drug leads and other bioactive molecules. pharmaron.com

Future efforts in this area will involve the rational design and synthesis of diverse libraries of this compound analogs. By systematically varying the substituents on the chromene ring, a wide range of chemical diversity can be generated. These libraries can then be screened against various assays to uncover novel biological activities and identify compounds with therapeutic potential. The data generated from HTS campaigns can also provide valuable insights into the structure-activity relationships of the chromene core, guiding the design of more potent and selective molecules. nih.govnih.gov

Further Elucidation of Undiscovered Biological Activities and Molecular Targets

While the chromene class of compounds is known to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, the full potential of this compound and its derivatives is likely yet to be fully realized. nih.govresearchgate.net Future research should aim to explore undiscovered biological activities and identify the specific molecular targets through which these compounds exert their effects.

This can be achieved through a combination of phenotypic screening, where the effect of a compound on a whole cell or organism is observed, and target-based screening, which focuses on the interaction of a compound with a specific protein or enzyme. Advanced techniques such as proteomics and chemical genetics can be employed to identify the binding partners of this compound and its analogs within the cell. Uncovering these novel activities and molecular targets could open up new avenues for the development of therapeutic agents for a variety of diseases. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Methoxy-2,2-dimethyl-2H-chromene, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves Claisen rearrangement or alkylation of precursor chromene derivatives. For example, thermal rearrangement in solvents like N,N-diethyl aniline at 180–200°C has been used for similar chromene compounds to introduce alkoxy groups . Optimizing reaction time, temperature, and catalyst (e.g., K₂CO₃ in DMF) is critical for yield. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the product .

Q. How is the structural characterization of this compound performed, and what analytical tools are essential?

- Methodological Answer : X-ray crystallography using programs like SHELXL (for refinement) and SHELXS (for structure solution) provides definitive confirmation of molecular geometry . Complementary techniques include:

- NMR : ¹H and ¹³C NMR to confirm methoxy and methyl substituents (e.g., δ ~3.8 ppm for methoxy protons).

- HRMS : High-resolution mass spectrometry for molecular ion verification.

- FT-IR : Peaks at ~1600 cm⁻¹ (C=C aromatic stretch) and ~1250 cm⁻¹ (C-O methoxy bond) .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under experimental conditions?

- Methodological Answer :

- Solubility : Lipophilic due to the chromene core; soluble in DCM, DMSO, or ethanol. Solubility testing via saturation concentration methods in buffered solutions (pH 2–9) is advised for biological assays.

- Stability : Monitor degradation via HPLC under UV light or elevated temperatures. Derivatives with similar structures show sensitivity to prolonged light exposure .

Advanced Research Questions

Q. How can conflicting data on the compound’s bioactivity (e.g., cytotoxicity vs. non-toxicity) be resolved in preclinical studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line specificity, exposure time). For example:

- In vitro assays : Use standardized protocols like the reconstructed skin micronucleus (RSMN) assay (EpiDerm model) to assess genotoxicity .

- Dose-response validation : Compare results across multiple models (e.g., mouse peripheral blood micronucleus assay vs. human lymphocyte tests) .

- Metabolic interference : Test for metabolite formation (e.g., hydroxylation via LC-MS) that may alter toxicity .

Q. What strategies are effective in optimizing the compound’s pharmacokinetic profile for in vivo studies?

- Methodological Answer :

- Derivatization : Introduce polar groups (e.g., hydroxyl, carboxyl) to improve water solubility while retaining activity. For example, 7-hydroxy analogs of chromenes show enhanced bioavailability .

- Nanocarrier systems : Encapsulation in liposomes or polymeric nanoparticles to enhance half-life. Characterize release kinetics using dialysis membrane methods .

Q. How can computational methods (e.g., molecular docking) guide the design of this compound derivatives with enhanced target affinity?

- Methodological Answer :

- Docking software : Use AutoDock Vina or Schrödinger Suite to screen derivatives against targets (e.g., cytochrome P450 enzymes). Prioritize compounds with lower binding energy (ΔG < -7 kcal/mol).

- MD simulations : Run 100-ns molecular dynamics simulations to assess binding stability (RMSD < 2 Å) .

Data Contradiction and Experimental Design

Q. How should researchers address inconsistencies in crystallographic data versus spectroscopic predictions for this compound?

- Methodological Answer :

- Validation : Cross-check NMR/IR data with crystal structure parameters (e.g., bond lengths, dihedral angles) using SHELXL refinement .

- Dynamic effects : Consider temperature-dependent NMR to detect conformational flexibility not captured in X-ray structures .

Q. What experimental controls are critical when evaluating the compound’s antioxidant activity to avoid false positives?

- Methodological Answer :

- Positive controls : Use Trolox or ascorbic acid in DPPH/ABTS assays.

- Interference checks : Test the compound’s intrinsic absorbance at the assay wavelength (e.g., 517 nm for DPPH).

- Metal chelation : Include EDTA to rule out metal-ion-mediated oxidation .

Safety and Handling

Q. What are the recommended protocols for handling this compound given its potential genotoxicity?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and fume hoods.

- Waste disposal : Deactivate with 10% sodium hypochlorite before disposal.

- In vitro safety : Refer to RIFM guidelines for micronucleus assays (e.g., 71356) to establish safe concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.